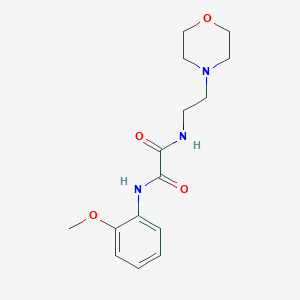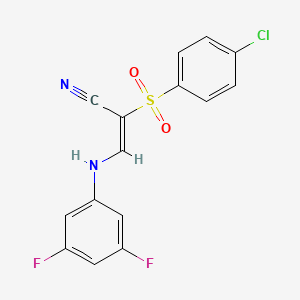![molecular formula C20H21N3O4S2 B2726748 (4-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941981-60-8](/img/structure/B2726748.png)
(4-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
This compound and related derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives, including compounds with structures similar to the one , showing variable and modest activity against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents [Patel, Agravat, & Shaikh, 2011].
Structural Exploration and Analysis
Kumara et al. (2017) conducted crystal structure studies, Hirshfeld surface analysis, and DFT calculations on novel piperazine derivatives, providing insights into the reactive sites for electrophilic and nucleophilic interactions. These analyses help understand the molecular interactions and stability of such compounds, potentially guiding the design of new drugs or materials [Kumara et al., 2017].
Antimicrobial and Anti-inflammatory Agents
Compounds structurally related to "(4-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone" have been synthesized and screened for analgesic and anti-inflammatory activities, as reported by Gökçe et al. (2005). These findings highlight the potential of such compounds in developing new therapeutic agents for pain and inflammation management [Gökçe et al., 2005].
Catalyst- and Solvent-Free Synthesis
Moreno-Fuquen et al. (2019) presented an efficient approach for the regioselective synthesis of a related compound through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This research demonstrates advancements in green chemistry and sustainable synthesis methods, which are crucial for reducing the environmental impact of chemical manufacturing [Moreno-Fuquen et al., 2019].
Biological Activity and Drug Development
The exploration of triazole analogues of piperazine for their apoptosis-inducing ability and tubulin polymerization inhibition by Manasa et al. (2020) provides a glimpse into the potential use of such compounds in cancer therapy. Their research indicates that specific derivatives can induce apoptosis in cancer cells, suggesting a promising avenue for the development of novel anticancer drugs [Manasa et al., 2020].
Mechanism of Action
For instance, it has a benzothiazole moiety, which is found in many potent biologically active compounds . Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antiretroviral effects .
The compound also contains an indole moiety, which is a key structural component of many biologically active compounds . Indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
(4-methoxyphenyl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-27-15-5-3-14(4-6-15)19(24)22-9-11-23(12-10-22)20-21-17-8-7-16(29(2,25)26)13-18(17)28-20/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIDRXIDGBFZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2726666.png)
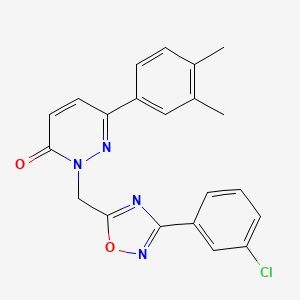
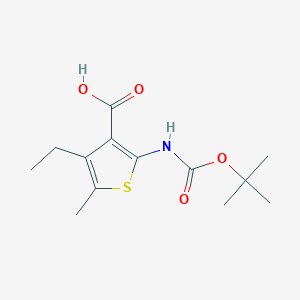
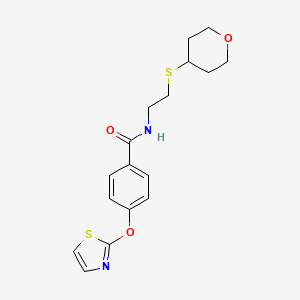
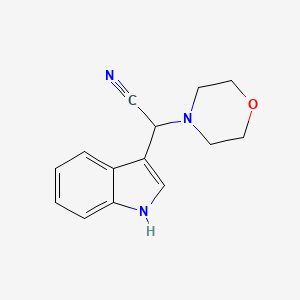
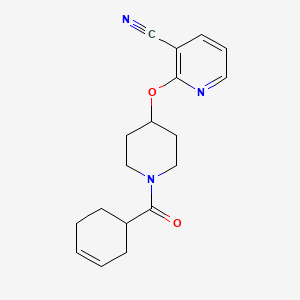
![L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]](/img/structure/B2726679.png)
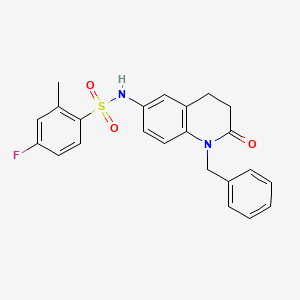


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2726683.png)
![6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2726684.png)
